molecular formula C18H19FN2O2 B6538899 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060351-95-2

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538899
CAS No.: 1060351-95-2
M. Wt: 314.4 g/mol
InChI Key: SWFQBSOKZOBGOV-UHFFFAOYSA-N
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Description

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, an acetamido group, and a dimethylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide typically involves the reaction of 4-fluoroacetophenone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide
  • 2-{4-[2-(4-bromophenyl)acetamido]phenyl}-N,N-dimethylacetamide
  • 2-{4-[2-(4-methylphenyl)acetamido]phenyl}-N,N-dimethylacetamide

Uniqueness

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-21(2)18(23)12-14-5-9-16(10-6-14)20-17(22)11-13-3-7-15(19)8-4-13/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFQBSOKZOBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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